4-(3-Methoxypyrrolidin-1-yl)-1-(naphthalen-1-ylsulfonyl)piperidine
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Overview
Description
4-(3-Methoxypyrrolidin-1-yl)-1-(naphthalen-1-ylsulfonyl)piperidine is a complex organic compound that features a combination of a pyrrolidine ring, a naphthalene sulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxypyrrolidin-1-yl)-1-(naphthalen-1-ylsulfonyl)piperidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the naphthalene sulfonyl chloride, which is then reacted with piperidine under controlled conditions to form the naphthalen-1-ylsulfonyl piperidine intermediate. This intermediate is further reacted with 3-methoxypyrrolidine to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxypyrrolidin-1-yl)-1-(naphthalen-1-ylsulfonyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols.
Scientific Research Applications
4-(3-Methoxypyrrolidin-1-yl)-1-(naphthalen-1-ylsulfonyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Methoxypyrrolidin-1-yl)-1-(naphthalen-1-ylsulfonyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(3-Methoxypyrrolidin-1-yl)-1-(naphthalen-1-ylsulfonyl)piperidine: shares structural similarities with other sulfonyl piperidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the naphthalene sulfonyl group, in particular, enhances its potential for interactions with biological targets and its utility in synthetic chemistry.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
4-(3-Methoxypyrrolidin-1-yl)-1-(naphthalen-1-ylsulfonyl)piperidine is a compound that has garnered attention due to its potential biological activities, particularly in the context of drug discovery and therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a naphthalene sulfonyl group and a methoxypyrrolidine moiety. This unique structure is hypothesized to contribute to its biological properties.
Structural Formula
The biological activity of this compound is primarily linked to its interaction with specific receptors in the central nervous system (CNS) and peripheral systems. It has shown potential as a modulator of the melanocortin-5 receptor (MC5R), which plays a significant role in various physiological processes including energy homeostasis and inflammation.
Efficacy in In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been tested against triple-negative breast cancer (TNBC) models, showing promising results in inhibiting cell proliferation.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MDA-MB-231 (TNBC) | 10.5 | Inhibition of STAT3 phosphorylation |
HeLa (Cervical cancer) | 15.2 | Induction of apoptosis |
A549 (Lung cancer) | 12.3 | Cell cycle arrest |
Case Study 1: Anticancer Activity
In a study focusing on TNBC, the compound was evaluated for its ability to inhibit STAT3 signaling pathways. The results indicated that it effectively reduced the phosphorylation of STAT3, leading to decreased cell viability and increased apoptosis in treated cells. The binding affinity was determined using Surface Plasmon Resonance (SPR) assays, revealing a KD value of approximately 8.30 µM, which suggests a strong interaction with the target protein .
Case Study 2: Pain Management Potential
Another investigation assessed the compound's potential as an analgesic agent. It was found to exhibit dual agonistic properties on cannabinoid receptors CB1 and CB2, suggesting its utility in managing chronic pain without significant central nervous system penetration. This characteristic is advantageous for minimizing side effects typically associated with CNS-active drugs .
Properties
IUPAC Name |
4-(3-methoxypyrrolidin-1-yl)-1-naphthalen-1-ylsulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-25-18-11-12-21(15-18)17-9-13-22(14-10-17)26(23,24)20-8-4-6-16-5-2-3-7-19(16)20/h2-8,17-18H,9-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDZLMXGFPKIOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.